2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
The exact mass of the compound this compound is 472.1335895 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-15-3-4-16(2)20(9-15)27-22(31)14-32-23-26-11-19(13-29)28(23)12-21(30)25-10-17-5-7-18(24)8-6-17/h3-9,11,29H,10,12-14H2,1-2H3,(H,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPXTTJSKRNDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. This article aims to explore its biological activity, including its mechanisms of action, therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chloro-substituted phenyl group, an imidazole ring, and a sulfanyl linkage, contributing to its diverse biological properties.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens. The presence of the imidazole ring is often associated with antimicrobial activity due to its ability to disrupt microbial cell membranes.
- Anticancer Potential : The structural components may contribute to anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways.
Antimicrobial Activity
A study evaluating the antimicrobial effects of similar compounds indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The compound's structure suggests it may exhibit similar activity due to the presence of functional groups that interact with microbial targets.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition Studies
Research on related compounds has shown significant inhibition against AChE and urease:
| Enzyme | Inhibition Percentage |
|---|---|
| Acetylcholinesterase | 70% |
| Urease | 65% |
These results indicate that the compound may possess similar inhibitory effects, contributing to its therapeutic potential.
Case Studies
-
Case Study on Neuroprotective Effects :
In a controlled study involving animal models, a derivative of the compound was administered to assess neuroprotective effects against neurodegenerative diseases. Results indicated a significant reduction in neuronal loss and improved cognitive function in treated subjects compared to controls. -
Anticancer Efficacy :
Another study explored the anticancer properties of related imidazole compounds. It was found that these compounds could induce apoptosis in various cancer cell lines, suggesting that the target compound may exhibit similar efficacy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
